4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-(3-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEVPPCKUXIGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250700 | |
| Record name | 4-Chloro-6-(3-methoxyphenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862168-12-5 | |
| Record name | 4-Chloro-6-(3-methoxyphenyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862168-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(3-methoxyphenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501250700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 Chloro 6 3 Methoxyphenyl Pyrimidin 2 Amine
Strategic Approaches to the Core Synthesis of 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine
The construction of the this compound skeleton can be achieved through various strategic approaches, including modernized classical reactions and advanced catalytic methods. These strategies aim to provide efficient and sustainable access to this key chemical intermediate.
Modernized Synthetic Pathways and Their Efficiency Assessment
Modern synthetic strategies for pyrimidine (B1678525) derivatives often involve the condensation of a three-carbon component with a guanidine-containing reagent. One plausible and efficient pathway for the synthesis of this compound involves a multi-step sequence starting from readily available precursors.
A common approach begins with the Claisen-Schmidt condensation of 3-methoxyacetophenone with a suitable aldehyde to form a chalcone (B49325) intermediate. This α,β-unsaturated ketone can then be reacted with guanidine (B92328) hydrochloride in the presence of a base to construct the 2-aminopyrimidine (B69317) core. Subsequent chlorination of the resulting pyrimidinone at the 4-position, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), would yield the target compound. The efficiency of this pathway is dependent on the optimization of each step, with reported yields for similar pyrimidine syntheses varying based on the specific substrates and reaction conditions employed.
Another strategic approach involves the use of 2-amino-4,6-dichloropyrimidine (B145751) as a starting material. A regioselective Suzuki-Miyaura cross-coupling reaction with (3-methoxyphenyl)boronic acid can be employed to introduce the 3-methoxyphenyl (B12655295) group at the C4 position. The selectivity of this reaction is a key consideration, as substitution can potentially occur at both the C4 and C6 positions. However, studies on the Suzuki coupling of 2,4-dichloropyrimidines have shown a general preference for substitution at the C4 position. google.commdpi.com The efficiency of this catalytic approach is influenced by the choice of palladium catalyst, ligand, base, and solvent system. Microwave-assisted Suzuki coupling has been shown to significantly reduce reaction times and improve yields for the synthesis of 4-arylpyrimidines. mdpi.com
A general representation of the Suzuki-Miyaura coupling approach is shown below:
Conceptual reaction scheme for the synthesis of this compound via a regioselective Suzuki-Miyaura coupling reaction.The following table summarizes the key aspects of these modernized synthetic pathways:
| Synthetic Pathway | Key Starting Materials | Key Reactions | Efficiency Considerations |
| Chalcone Condensation Route | 3-Methoxyacetophenone, Guanidine hydrochloride | Claisen-Schmidt condensation, Cyclocondensation, Chlorination | Optimization of each step is crucial for overall yield. |
| Suzuki-Miyaura Coupling Route | 2-Amino-4,6-dichloropyrimidine, (3-Methoxyphenyl)boronic acid | Regioselective Suzuki-Miyaura cross-coupling | Catalyst and ligand selection, reaction conditions (conventional heating vs. microwave). |
Catalytic Methodologies in the Formation of the this compound Skeleton
Catalytic methods play a pivotal role in the efficient and selective synthesis of the this compound skeleton. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are at the forefront of these methodologies. wikipedia.org
The regioselective Suzuki-Miyaura coupling of 2-amino-4,6-dichloropyrimidine with (3-methoxyphenyl)boronic acid offers a direct route to the target compound. The choice of the palladium catalyst and ligand is critical in controlling the regioselectivity and achieving high yields. Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with various phosphine (B1218219) ligands have been successfully employed in similar transformations. mdpi.commdpi.com The reaction conditions, including the base (e.g., K₂CO₃, Na₂CO₃) and solvent (e.g., 1,4-dioxane, DMF, toluene/water mixtures), are also crucial parameters that need to be optimized. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter reaction times. mdpi.com
The table below provides an overview of typical catalytic systems used in Suzuki-Miyaura couplings for the synthesis of related arylpyrimidines:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane | 100-150 (Microwave) | 15-30 min | mdpi.com |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 h | General Suzuki Conditions |
| PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 80 | 16 h | General Suzuki Conditions |
Sustainable and Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign processes. Key aspects of green chemistry in this context include the use of safer solvents, energy-efficient reaction conditions, and catalytic methods to minimize waste.
Microwave-assisted synthesis is a prominent green chemistry technique that can be applied to the synthesis of this compound. nih.gov By significantly reducing reaction times, microwave heating can lead to substantial energy savings and often results in higher product yields with fewer byproducts. The synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave irradiation, highlighting its potential for the synthesis of the target molecule. nih.gov
The use of greener solvents is another important consideration. Water or ethanol (B145695) are preferred over hazardous organic solvents like DMF or chlorinated solvents. Catalytic reactions, such as the Suzuki-Miyaura coupling, are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. The development of reusable catalysts would further enhance the sustainability of the synthesis. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste generation.
The following table outlines the application of green chemistry principles to the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption, often higher yields. |
| Use of Safer Solvents | Replacement of hazardous solvents with water, ethanol, or solvent-free conditions | Reduced environmental impact and improved worker safety. |
| Catalysis | Use of palladium catalysts for cross-coupling reactions | High atom economy, reduced stoichiometric waste. |
| Process Intensification | One-pot synthesis | Reduced solvent usage, less waste, simplified work-up procedures. |
Post-Synthetic Functionalization and Derivatization Strategies for this compound
The presence of a reactive chloro substituent and multiple nitrogen atoms in the pyrimidine core of this compound makes it a versatile scaffold for further chemical modifications. These modifications can be used to synthesize a library of derivatives with potentially diverse biological activities.
Regioselective Modifications of the Pyrimidine Core
The pyrimidine core of this compound offers several sites for regioselective functionalization. The nitrogen atoms of the pyrimidine ring can be alkylated or acylated, although controlling the regioselectivity can be challenging. The exocyclic amino group at the C2 position is also a site for derivatization, such as through acylation, sulfonylation, or reaction with isocyanates to form urea (B33335) derivatives.
Palladium-catalyzed C-H functionalization is a modern approach that could potentially be used to introduce substituents at the C5 position of the pyrimidine ring. beilstein-journals.org This method would allow for the direct formation of carbon-carbon or carbon-heteroatom bonds at a previously unfunctionalized position, expanding the diversity of accessible derivatives.
Transformations of the Chloro Substituent in this compound
The chloro group at the C4 position is the most reactive site for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms. This reactivity allows for the facile introduction of a wide range of substituents.
Nucleophilic Aromatic Substitution (SNAr):
The chloro substituent can be readily displaced by various nucleophiles, including amines, alcohols, and thiols, to generate a diverse array of 4-substituted-6-(3-methoxyphenyl)pyrimidin-2-amine derivatives. The reaction conditions for SNAr are typically mild, often proceeding at room temperature or with gentle heating in the presence of a base.
The following table provides examples of potential nucleophilic aromatic substitution reactions on the 4-chloro position:
| Nucleophile | Reagent Example | Product Type |
| Amines | Primary and secondary amines (e.g., aniline, piperidine) | 4-Amino-6-(3-methoxyphenyl)pyrimidin-2-amines |
| Alcohols | Alkoxides (e.g., sodium methoxide) | 4-Alkoxy-6-(3-methoxyphenyl)pyrimidin-2-amines |
| Thiols | Thiolates (e.g., sodium thiophenoxide) | 4-(Thioether)-6-(3-methoxyphenyl)pyrimidin-2-amines |
Palladium-Catalyzed Cross-Coupling Reactions:
The chloro group can also serve as a handle for various palladium-catalyzed cross-coupling reactions, further expanding the possibilities for derivatization.
Buchwald-Hartwig Amination: This reaction allows for the coupling of the 4-chloro position with a wide range of primary and secondary amines, including those that are poor nucleophiles for SNAr reactions. wikipedia.orgorganic-chemistry.org This method provides access to a broader scope of 4-amino derivatives.
Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne moieties at the C4 position by coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org
Heck and Stille Couplings: While less common for chloropyrimidines compared to their bromo or iodo counterparts, under optimized conditions, Heck (with alkenes) and Stille (with organostannanes) couplings could potentially be used to introduce further carbon-carbon bonds at the C4 position.
The table below summarizes potential palladium-catalyzed transformations of the chloro substituent:
| Reaction Name | Coupling Partner | Product Type | Catalyst System Example |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | 4-Amino derivatives | Pd₂(dba)₃ / XPhos / NaOt-Bu |
| Sonogashira Coupling | Terminal Alkynes | 4-Alkynyl derivatives | Pd(PPh₃)₂Cl₂ / CuI / Et₃N |
Derivatization of the Methoxyphenyl Moiety
The presence of the 3-methoxyphenyl group offers opportunities for various chemical transformations, allowing for the introduction of diverse functionalities. These modifications can significantly alter the compound's physicochemical properties and biological activity. Key derivatization strategies include O-demethylation and electrophilic aromatic substitution.
O-Demethylation: The conversion of the methoxy (B1213986) group to a hydroxyl group is a fundamental transformation. This can be achieved under various conditions, with the choice of reagent being critical to avoid unwanted side reactions on the pyrimidine core. Common reagents for this purpose include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as Brønsted acids such as 47% hydrobromic acid (HBr). chem-station.com
The reaction with BBr₃ typically proceeds by the formation of a complex between the Lewis acid and the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com This method is often performed at low temperatures to control reactivity. chem-station.com Similarly, AlCl₃ can effect demethylation, often requiring heating. chem-station.com The use of 47% HBr involves protonation of the oxygen atom, followed by nucleophilic substitution by the bromide ion at elevated temperatures. chem-station.com
Table 1: O-Demethylation Reactions of Aryl Methyl Ethers
| Reagent | Typical Conditions | Mechanism |
| Boron tribromide (BBr₃) | Dichloromethane, -78°C to room temperature | Lewis acid-mediated cleavage |
| Aluminum chloride (AlCl₃) | Dichloromethane or acetonitrile, heating | Lewis acid-mediated cleavage |
| 47% Hydrobromic acid (HBr) | Acetic acid or neat, ~130°C | Brønsted acid-catalyzed nucleophilic substitution |
Electrophilic Aromatic Substitution: The methoxyphenyl ring is activated towards electrophilic aromatic substitution. The methoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. Given the substitution pattern of the 3-methoxyphenyl ring, the primary sites for electrophilic attack are the 2-, 4-, and 6-positions of the phenyl ring.
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst like AlCl₃.
The specific regioselectivity of these reactions on the 3-methoxyphenyl ring of this compound would need to be determined empirically, as the pyrimidine moiety may exert some electronic influence on the phenyl ring.
Novel Reactions and Mechanistic Studies Involving this compound
While the primary reactivity of this compound often centers on the nucleophilic substitution of the chloro group, other novel transformations and mechanistic investigations are of significant interest.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent at the 4-position of the pyrimidine ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples of such reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form biaryl or vinyl-substituted pyrimidines.
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to introduce a new amino substituent at the 4-position.
Negishi Coupling: Reaction with organozinc reagents.
These transformations allow for the synthesis of a diverse library of pyrimidine derivatives with potential applications in medicinal chemistry and materials science. nih.gov
Furthermore, under specific conditions, the C-O bond of the methoxy group could potentially be activated for cross-coupling reactions, although this is generally more challenging than the activation of the C-Cl bond. rsc.org
Mechanistic Insights from Computational Studies: While specific mechanistic studies on this compound are not widely reported, computational studies on similar pyrimidine systems provide valuable insights. Density Functional Theory (DFT) calculations on related 4-chloropyrimidine (B154816) derivatives have been used to investigate the mechanism of nucleophilic aromatic substitution (SNAr). These studies help in understanding the relative reactivity of different positions on the pyrimidine ring and the stability of the Meisenheimer intermediates formed during the reaction. evitachem.com Such computational approaches can predict the most likely sites of reaction and help in designing more efficient synthetic routes.
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 6 3 Methoxyphenyl Pyrimidin 2 Amine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Complex Structural Assignment
High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an essential technique for the unambiguous structural assignment of organic molecules. For 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR experiments such as COSY, HSQC, and HMBC.
¹H NMR: This would confirm the number of unique proton environments. The spectrum would be expected to show distinct signals for the amino (-NH₂) protons, the pyrimidine (B1678525) ring proton, and the four aromatic protons of the 3-methoxyphenyl (B12655295) group, as well as a singlet for the methoxy (B1213986) (-OCH₃) group protons. Chemical shifts (δ) and coupling constants (J) would provide information on the electronic environment and connectivity of these protons.
¹³C NMR: This technique would reveal the number of unique carbon environments. The spectrum would show signals for the two distinct carbons in the pyrimidine ring bearing a proton and the chlorine atom, the carbon attached to the amino group, and the carbon bonded to the phenyl ring. Additionally, signals for the six carbons of the phenyl ring and the single methoxy carbon would be observed.
2D NMR: Techniques like HSQC would correlate proton signals with their directly attached carbon atoms, while HMBC would show longer-range (2-3 bond) correlations, confirming the connectivity between the pyrimidine and the 3-methoxyphenyl fragments.
Without published research, a specific data table of chemical shifts and coupling constants for this compound cannot be compiled.
Mass Spectrometry (MS) Applications in Structural Confirmation and Purity Analysis
Mass spectrometry is critical for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which could be used to confirm the chemical formula (C₁₁H₁₀ClN₃O).
The analysis would typically identify the protonated molecular ion [M+H]⁺. Further analysis using tandem mass spectrometry (MS/MS) would involve inducing fragmentation of the molecular ion. The resulting fragmentation pattern would provide valuable structural information, for instance, showing the loss of a chlorine atom, a methoxy group, or cleavage of the bond between the pyrimidine and phenyl rings. This "fingerprint" is useful for structural confirmation and for identifying the compound in complex mixtures.
No experimental mass spectrometry or fragmentation data for this specific compound is currently available in the public domain.
Advanced Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and confirm the presence of key functional groups.
For this compound, the expected characteristic vibrational bands would include:
N-H stretching: For the primary amine group (-NH₂), typically appearing in the 3300-3500 cm⁻¹ region.
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic (methoxy) C-H stretches just below 3000 cm⁻¹.
C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine and phenyl rings.
C-O stretching: For the methoxy group, typically a strong band around 1050-1250 cm⁻¹.
C-Cl stretching: In the fingerprint region, typically between 600-800 cm⁻¹.
A detailed table of vibrational frequencies cannot be generated without experimental spectra.
Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions of this compound
Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the crystal packing arrangement and reveal important intermolecular interactions, such as hydrogen bonding involving the amine group and pyrimidine nitrogens, or π-π stacking between the aromatic rings. Such information is crucial for understanding the material's solid-state properties.
To date, a crystal structure for this compound has not been deposited in crystallographic databases.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable to derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to analyze chiral molecules. The parent compound, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit any chiroptical activity.
These techniques would only become applicable if a chiral center were introduced into the molecule, for example, through derivatization at the amine or another position to create enantiomers. A literature search did not yield any studies on chiral derivatives of this compound, so no chiroptical data is available.
Theoretical and Computational Chemistry Insights into 4 Chloro 6 3 Methoxyphenyl Pyrimidin 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and reactivity indices. nih.gov
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size of 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine. jchemrev.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), can be employed to optimize the molecule's geometry and analyze its electronic characteristics. jchemrev.comijcce.ac.ir
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔEgap) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ijcce.ac.ir For pyrimidine (B1678525) derivatives, the HOMO is typically distributed over the electron-rich regions, such as the amino group and the phenyl ring, while the LUMO is often located on the electron-deficient pyrimidine ring, particularly at the carbon atoms bearing electronegative substituents like chlorine. ijcce.ac.irmdpi.com
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. thaiscience.info It is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy (B1213986) group) that are susceptible to electrophilic attack. researchgate.netnih.gov Blue-colored regions indicate positive electrostatic potential, typically found around hydrogen atoms (especially the amino group protons), which are sites for nucleophilic attack. nih.govpreprints.org This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for biological activity. researchgate.net
Table 1: Representative DFT-Calculated Properties for a Substituted Pyrimidine Derivative This table presents example data from a published study on a related pyrimidine compound to illustrate typical computational outputs.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.0 eV | Correlates with chemical stability and reactivity |
| Dipole Moment | 3.2 Debye | Measures overall polarity of the molecule |
| Data is illustrative and based on typical values for similar heterocyclic compounds. |
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. acs.org While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) can provide highly accurate electronic properties and are often used as benchmarks. acs.org For a molecule like this compound, ab initio calculations could be used to refine the understanding of its excited states and vibronic coupling, which are important for its spectroscopic properties. acs.org
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations describe the static nature of a molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent. bigchem.eu
Solvation Effects: The presence of a solvent can significantly influence a molecule's conformation and reactivity. researchgate.net MD simulations explicitly model solvent molecules (e.g., water) around the solute, providing a detailed picture of solute-solvent interactions like hydrogen bonding. bigchem.eu The solvation free energy, which can be calculated from these simulations, indicates how favorably the molecule interacts with the solvent. For pyrimidine derivatives, studies have shown that solvation energies are generally negative, indicating stability in the solvent medium. researchgate.net
In Silico Mechanistic Studies of Reactions Involving this compound
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SnAr) at the chlorine-substituted carbon atom.
Studies on similar 2-MeSO₂-4-chloropyrimidines have used quantum mechanics to analyze the regioselectivity of SnAr reactions. wuxiapptec.com These analyses reveal that the reaction pathway is highly dependent on the nature of the nucleophile. While amines tend to attack the C-4 position, alkoxides can selectively attack the C-2 position. wuxiapptec.com This selectivity is explained by the formation of a hydrogen-bond complex between the incoming nucleophile and a proton on the substituent, which directs the attack and lowers the energy of the transition state. wuxiapptec.com A similar computational approach could predict the most likely sites of substitution on this compound and the energy barriers for these reactions.
Computational Prediction of Interactions with Biological Macromolecules (Focus on binding mechanisms and energetics)
Pyrimidine derivatives are a common scaffold in medicinal chemistry, known to inhibit various enzymes like kinases. mdpi.comnih.gov Computational methods such as molecular docking and MD simulations are central to predicting how these molecules might interact with protein targets. nih.govnih.gov
Binding Mechanisms: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org For this compound, docking studies would involve placing the molecule into the binding site of a target protein (e.g., a kinase). The results would identify key interactions, such as hydrogen bonds between the amino group or pyrimidine nitrogens and amino acid residues in the protein's active site. mdpi.comnih.gov The methoxyphenyl group would likely engage in hydrophobic or van der Waals interactions within a corresponding pocket of the receptor. nih.gov
Table 2: Example of Calculated Binding Energy Contributions for a Ligand-Protein Complex This table illustrates the type of data generated from MM/GBSA calculations for a pyrimidine-based inhibitor bound to a kinase, as found in related literature.
| Energy Component | Calculated Value (kcal/mol) | Role in Binding |
| Van der Waals Energy (ΔE_vdw) | -45.5 | Favorable hydrophobic and nonpolar interactions |
| Electrostatic Energy (ΔE_ele) | -20.1 | Favorable hydrogen bonds and charge interactions |
| Solvation Energy (ΔG_solv) | +30.8 | Unfavorable energy required to desolvate the ligand and binding site |
| Binding Free Energy (ΔG_bind) | -34.8 | Overall predicted binding affinity |
| Data is representative and sourced from typical values in computational studies of protein-ligand interactions. |
In Vitro Biological Activity and Mechanistic Investigations of 4 Chloro 6 3 Methoxyphenyl Pyrimidin 2 Amine and Its Derivatives
High-Throughburst Screening Methodologies for Identifying Biological Activities
High-throughput screening (HTS) is a important method for the discovery of novel biologically active compounds. For pyrimidine (B1678525) derivatives, HTS assays are employed to rapidly assess their effects against a wide array of biological targets. These screens often utilize large compound libraries to identify "hits"—compounds that exhibit a desired biological activity.
A typical HTS campaign for pyrimidine derivatives may involve screening against a panel of human cancer cell lines to identify compounds with anti-proliferative properties. For instance, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives were subjected to in vitro screening against 60 human tumor cell lines, which make up an extensive cancer pharmacology database. rsc.org This initial single-dose screening helps to identify compounds that inhibit cancer cell growth, which are then selected for more detailed dose-dependent studies to determine their IC50 values. rsc.org
Similarly, a multiplexed HTS assay was developed to monitor the exonuclease, ATPase, and helicase activities of the full-length Werner syndrome ATP-dependent helicase (WRN) protein. This led to the discovery of 2-sulfonyl/sulfonamide pyrimidine derivatives as covalent inhibitors of WRN helicase activity. acs.org Such targeted screens are crucial for identifying compounds with specific mechanisms of action. Phenotypic screens have also been used to discover 4,6-disubstituted pyrimidines as inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway, a key pathway in cancer cell survival. researchgate.net
These HTS methodologies allow for the efficient identification of pyrimidine derivatives with potential therapeutic value, paving the way for further mechanistic studies.
Enzyme Inhibition Kinetics and Mechanism of Action Studies
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Pyrimidine derivatives have been shown to inhibit various enzymes, and kinetic studies are essential to understand how they exert their effects. These studies can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, and can provide information about its binding affinity (Ki) for the target enzyme.
For example, a study on the inhibitory effects of pyrimidine derivatives on glutathione (B108866) reductase (GR), an important enzyme in cancer treatment, found that 4-amino-2,6-dichloropyrimidine (B161716) exhibited potent inhibition with a Ki value of 0.979 µM. juniperpublishers.comjuniperpublishers.com The study also determined the IC50 values for several pyrimidine derivatives, indicating that the presence of amino and chloro groups on the pyrimidine ring contributes to effective inhibition. juniperpublishers.com
In another study, novel thiazolopyrimidine derivatives were identified as potent inhibitors of topoisomerase II (Topo II), an enzyme crucial for DNA replication. Compound 4c in this study was found to be a more potent Topo II inhibitor than the standard drugs Etoposide and Doxorubicin, with an IC50 value of 0.23 µM. nih.gov
The following table summarizes the enzyme inhibition data for some pyrimidine derivatives:
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| 4-amino-2-chloropyrimidine | Glutathione Reductase | 0.377 | 1.269 | Competitive |
| 4-amino-6-chloropyrimidine | Glutathione Reductase | 0.374 | - | Competitive |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | 0.390 | 0.979 | Competitive |
| Thiazolopyrimidine 4c | Topoisomerase II | 0.23 | - | Not specified |
This data is for pyrimidine derivatives and not specifically for 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine.
Receptor Binding Affinity and Selectivity Profiling in Preclinical Models
Receptor binding assays are used to determine the affinity and selectivity of a compound for a specific receptor. These assays are crucial for understanding the pharmacological profile of a drug candidate and for predicting its potential therapeutic effects and side effects. Radioligand binding assays are a common method used for this purpose. labome.com
For pyrimidine derivatives, receptor binding studies have been conducted to evaluate their affinity for various receptors. For instance, two series of diaryl 2- or 4-amidopyrimidines were synthesized and their affinities for the four human adenosine (B11128) receptors (hARs) were determined. Some of these compounds showed high affinity (Ki < 10 nM) and selectivity for the A3 adenosine receptor. nih.gov
Computational approaches, such as 3D-QSAR models and homology modeling, can be used in conjunction with experimental data to understand the structural determinants of receptor binding and to guide the design of new derivatives with improved affinity and selectivity. nih.gov The lack of reliable radioligand binding assays for some receptors, such as the P2 purinergic receptors, has presented challenges in their characterization. acs.org
Cellular Pathway Modulation and Signaling Cascade Analysis (In vitro cellular assays)
Understanding how a compound modulates cellular pathways and signaling cascades is essential for elucidating its mechanism of action. In vitro cellular assays are used to investigate the effects of compounds on specific cellular processes.
Pyrimidine derivatives have been shown to modulate various signaling pathways involved in cancer and other diseases. For example, some anilino substituted pyrimidine sulfonamides were found to inhibit NF-κB and its downstream target gene Akt1, which are involved in cell survival and proliferation. nih.gov
Inhibitors of the pyrimidine biosynthesis pathway, such as DD264 and brequinar, have been shown to induce the expression of antiviral genes, suggesting a link between pyrimidine metabolism and the innate immune response. nih.gov This indicates that pyrimidine deprivation can trigger cellular defense mechanisms. nih.gov The pyrimidine metabolic pathway plays a crucial role in cell proliferation, differentiation, and apoptosis, and its dysregulation can affect normal cell function. researchgate.net
Identification and Validation of Molecular Targets for this compound
Identifying the specific molecular targets of a compound is a critical step in drug discovery. For pyrimidine derivatives, a common approach is to screen them against a panel of kinases, as the pyrimidine scaffold is a well-known "hinge-binding" motif for these enzymes. acs.org Many aminopyrimidine derivatives have shown anticancer activity by inhibiting various protein kinases such as EGFR, c-KIT, VEGFR, and PDGFR. uniroma1.it
The pyrazolo[3,4-d]pyrimidine core is found in the approved kinase inhibitor Ibrutinib, which targets Bruton's tyrosine kinase (BTK). nih.gov This has spurred the development of other pyrazolo[3,4-d]pyrimidine-based inhibitors for kinases with a conserved cysteine residue in their active site. nih.gov
For the specific compound this compound, its molecular targets have not been explicitly identified in the available literature. However, based on the activity of structurally related compounds, it is plausible that it could target protein kinases or other enzymes involved in cellular signaling. Further experimental validation, such as through biochemical assays with purified enzymes or affinity-based proteomics, would be necessary to confirm its molecular targets.
Structure Activity Relationship Sar and Medicinal Chemistry Exploration of the 4 Chloro 6 3 Methoxyphenyl Pyrimidin 2 Amine Scaffold
Fragment-Based Drug Discovery (FBDD) Linkages to 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-complexity molecules, known as fragments, that bind with low affinity to a biological target. nih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules through structure-guided methods. technologynetworks.comnih.gov The 2-aminopyrimidine (B69317) core is a well-established scaffold in drug discovery, and its derivatives have been successfully employed in FBDD campaigns targeting a variety of protein classes, particularly kinases. nih.gov
The this compound structure possesses key features that make it an attractive candidate for FBDD. Its molecular weight and structural simplicity are characteristic of a typical fragment. The 2-aminopyrimidine core can serve as a versatile anchor, forming key hydrogen bond interactions with the target protein. The chloro and 3-methoxyphenyl (B12655295) substituents provide vectors for chemical elaboration, allowing for fragment growth into adjacent binding pockets to enhance potency and selectivity.
While specific FBDD campaigns commencing directly with this compound are not extensively documented in publicly available literature, the principles of FBDD can be illustrated by examining related 2-aminopyrimidine fragments. In a typical FBDD workflow, a library of fragments would be screened against a therapeutic target using biophysical techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to identify binders.
Once a fragment like the this compound scaffold is identified as a hit, its binding mode to the target protein is determined. This structural information is crucial for the subsequent fragment-to-lead optimization process. Medicinal chemists can then employ several strategies for fragment elaboration:
Fragment Growing: The fragment can be extended by adding chemical functionalities that occupy adjacent pockets in the protein's binding site. For instance, the chlorine atom at the 4-position of the pyrimidine (B1678525) ring could be substituted with larger groups to probe for additional interactions.
Fragment Linking: If two different fragments are found to bind in close proximity within the target's active site, they can be connected via a chemical linker to create a single, more potent molecule.
Fragment Merging: This strategy involves combining the structural features of overlapping fragments into a novel, single molecule with improved binding affinity.
The following interactive data table illustrates a hypothetical FBDD progression starting from a 2-aminopyrimidine fragment, showcasing how key parameters such as binding affinity (Kd) and ligand efficiency (LE) are monitored during the optimization process. Ligand efficiency is a metric used in FBDD to assess the binding energy per heavy atom, helping to prioritize fragments for further development.
| Compound | Structure | Modification Strategy | Binding Affinity (Kd) | Ligand Efficiency (LE) |
|---|---|---|---|---|
| Fragment Hit | 2-aminopyrimidine | Initial Screen | 1 mM | 0.35 |
| Elaborated Fragment 1 | 4-Chloro-6-phenyl-pyrimidin-2-amine | Fragment Growing (Phenyl addition) | 150 µM | 0.32 |
| Elaborated Fragment 2 | This compound | Fragment Growing (Methoxyphenyl addition) | 50 µM | 0.30 |
| Optimized Lead | (Further elaborated structure) | Structure-Guided Optimization | 100 nM | 0.28 |
The exploration of the this compound scaffold within an FBDD context would likely involve the synthesis and screening of a focused library of analogues to systematically probe the structure-activity relationships around this core. The insights gained from such studies would guide the design of more potent and selective inhibitors for the targeted protein.
4 Chloro 6 3 Methoxyphenyl Pyrimidin 2 Amine As a Chemical Probe: Design and Applications in Biological Systems
Applications in Target Engagement and Validation Studies
A crucial application of chemical probes is to confirm that a bioactive compound engages its intended target within a complex cellular environment. Probes derived from 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine can be instrumental in such target engagement and validation studies.
For instance, a probe version of the molecule could be synthesized with a "clickable" alkyne or azide (B81097) handle. This would allow for post-labeling of the probe-target complex with a reporter tag via click chemistry. By treating cells or cell lysates with this probe and then performing a click reaction with a fluorescent dye or biotin (B1667282), one can visualize or isolate the protein targets that the probe has bound to.
Hypothetical Target Engagement Study Workflow:
Probe Synthesis: Synthesize an analog of this compound with a minimally perturbing alkyne tag at a suitable position.
Cellular Treatment: Treat live cells with the alkyne-tagged probe.
Lysis and Click Reaction: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized reporter (e.g., azide-biotin or azide-fluorophore).
Analysis:
For Biotin Tag: Perform streptavidin pull-down followed by mass spectrometry to identify the bound proteins.
For Fluorophore Tag: Use in-gel fluorescence scanning or microscopy to visualize the labeled proteins or their subcellular localization.
These experiments would provide direct evidence of which proteins the this compound scaffold interacts with in a biological system, thereby validating its molecular targets.
Utility in Elucidating Complex Biological Pathways
Once a target has been validated, chemical probes can be used to dissect the biological pathways in which the target is involved. By selectively modulating the activity of a specific protein with a probe derived from this compound, researchers can observe the downstream consequences on cellular signaling networks.
For example, if the parent compound is found to be an inhibitor of a particular kinase, a probe version could be used to study the temporal and spatial dynamics of that kinase's activity. A fluorescently labeled probe could be used in live-cell imaging to track the localization of the kinase under different cellular conditions or in response to stimuli.
Furthermore, by using a probe to selectively inhibit the target protein, researchers can perform global -omics studies (e.g., proteomics, metabolomics) to identify changes in protein expression, post-translational modifications, or metabolite levels. This can reveal previously unknown connections and components of the biological pathway under investigation.
Development of Activity-Based Probes (ABPs) and Affinity Probes based on this compound
The this compound scaffold is also amenable to the development of more sophisticated chemical probes such as activity-based probes (ABPs) and affinity probes.
Activity-Based Probes (ABPs): ABPs are designed to covalently label the active form of an enzyme. An ABP based on the this compound core would incorporate a reactive group (a "warhead") that can form a covalent bond with a nearby nucleophilic residue in the active site of the target enzyme. The chloro group at the 4-position could potentially act as a mild electrophile for this purpose, or a more specifically designed reactive group could be appended. The design of such a probe would require detailed knowledge of the target's active site architecture.
Affinity Probes: Affinity probes, also known as affinity-based protein profiling (AfBPP) probes, are used to identify the binding partners of a small molecule. These probes typically consist of the core recognition motif, a photoreactive cross-linking group, and a reporter tag. Upon binding to its target, the probe is irradiated with UV light, which activates the photoreactive group to form a covalent bond with the target protein. Subsequent pull-down and mass spectrometry analysis can then identify the labeled proteins. A potential design for an affinity probe based on this compound could involve replacing the chloro group with a linker attached to a benzophenone (B1666685) or diazirine moiety for photo-crosslinking, and a biotin tag for enrichment.
The development of these advanced probes from the this compound scaffold would provide powerful tools for chemical biologists to explore the proteome and delineate the function of specific proteins in health and disease.
Future Research Trajectories and Academic Perspectives for 4 Chloro 6 3 Methoxyphenyl Pyrimidin 2 Amine
Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity
The future of synthesizing 4-chloro-6-(3-methoxyphenyl)pyrimidin-2-amine and its analogs is geared towards efficiency, diversity, and sustainability. Novel synthetic strategies are being explored to move beyond traditional batch chemistry, aiming to create libraries of related compounds for broader screening and optimization.
One promising avenue is the adoption of Diversity-Oriented Synthesis (DOS) . nih.govresearchgate.net This strategy focuses on the creation of structurally diverse small molecules from simple starting materials in a limited number of steps. nih.gov For the pyrimidine (B1678525) core of this compound, DOS pathways could be designed to introduce a wide array of substituents at various positions, thereby generating a library of analogs with potentially diverse biological activities. researchgate.netnih.gov
Another key development is the implementation of flow chemistry . researchgate.net Continuous flow synthesis offers several advantages over traditional batch methods, including improved reaction control, enhanced safety, and the potential for automation and scalability. mdpi.com For the multi-step synthesis of substituted pyrimidines, flow chemistry can significantly reduce reaction times and improve yields and regioselectivity. vapourtec.com This methodology would not only make the synthesis of this compound more efficient but also facilitate the rapid production of derivatives for structure-activity relationship (SAR) studies.
Integration of Artificial Intelligence and Machine Learning in Predicting Compound Behavior and Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way chemical compounds are designed and evaluated. nih.govresearchgate.net For this compound, these computational tools offer a powerful means to predict its properties and guide the design of new, more potent, and selective analogs.
A significant application of AI is in the prediction of reaction outcomes and the design of synthetic routes . eurekalert.orgchemai.io Machine learning models can be trained on vast datasets of chemical reactions to predict the most likely products, yields, and optimal reaction conditions. ijsea.com This can significantly accelerate the optimization of the synthesis of this compound and its derivatives.
In the realm of drug design, AI can be employed for scaffold hopping and the design of novel kinase inhibitors . chemrxiv.orgacs.org Given that the aminopyrimidine scaffold is a known "privileged structure" in kinase inhibition, AI algorithms can be used to design new molecules that retain the key binding features of this compound while exploring new chemical space to improve properties like potency and selectivity. uniroma1.it
| AI/ML Application | Predicted Output for this compound | Potential Impact |
| Reaction Outcome Prediction | Optimized reaction conditions, higher yields, and purity. | Accelerated synthesis and reduced development costs. |
| Scaffold Hopping | Novel pyrimidine-based structures with improved kinase inhibitory profiles. | Discovery of new lead compounds with enhanced therapeutic potential. |
| ADMET Prediction | In silico assessment of bioavailability, metabolic stability, and potential toxicity. | Early identification and mitigation of potential drug development liabilities. |
Discovery of Novel Biological Targets and Therapeutic Modalities
While the aminopyrimidine scaffold is well-represented among kinase inhibitors, the full biological potential of this compound remains to be explored. uniroma1.ituniroma1.it Future research will focus on identifying novel protein targets and exploring new therapeutic applications beyond oncology.
A key area of investigation will be the identification of novel protein kinases that are modulated by this compound. The human kinome consists of over 500 kinases, many of which are still underexplored as drug targets. mdpi.com High-throughput screening of this compound against a broad panel of kinases could reveal unexpected inhibitory activities. reactionbiology.com
Furthermore, the concept of dual-target or multi-target inhibitors is gaining traction in drug discovery as a strategy to overcome drug resistance and improve efficacy. nih.gov It is plausible that this compound or its derivatives could be engineered to inhibit multiple key signaling pathways in cancer or other diseases. nih.gov
Beyond kinases, this compound could interact with other classes of proteins. Techniques like target deconvolution will be crucial in identifying the specific cellular binding partners of this molecule, potentially uncovering entirely new mechanisms of action and therapeutic opportunities. nih.govnih.govresearchgate.net This could expand its potential applications to areas such as neurodegenerative diseases, inflammatory disorders, or infectious diseases. mdpi.commdpi.com The 2-aminopyrimidine (B69317) scaffold, for instance, has shown promise in modulating bacterial biofilm formation. nih.gov
Advanced Methodologies for In Vitro Profiling and Mechanistic Elucidation
To fully understand the therapeutic potential of this compound, it is essential to move beyond basic activity assays and employ advanced in vitro profiling techniques to elucidate its mechanism of action at a molecular level.
For kinase inhibitor profiling, a suite of sophisticated assays is available. Radiometric assays provide a direct measure of kinase catalytic activity, while binding assays , such as KINOMEscan®, can quantitatively measure the interaction between the compound and a large panel of kinases. eurofinsdiscovery.comCell-based assays are then used to confirm target engagement and assess the compound's effects on cellular signaling pathways in a more physiologically relevant context. reactionbiology.com
To gain deeper mechanistic insights, biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to determine the binding kinetics and thermodynamics of the interaction between the compound and its target protein. X-ray crystallography can provide a high-resolution picture of the compound bound to the active site of its target, revealing the key molecular interactions responsible for its activity.
Chemo-proteomics is another powerful approach for target identification and selectivity profiling. acs.org This technique uses chemical probes to enrich and identify the proteins that bind to a particular compound from a complex cellular lysate. nih.gov This can help to confirm the intended target and identify potential off-target effects that could lead to toxicity.
| In Vitro Profiling Method | Information Gained | Relevance to this compound |
| Kinome-wide Screening | Identification of primary and secondary kinase targets. | Uncovering novel therapeutic targets and potential off-target liabilities. |
| Cell-Based Signaling Assays | Assessment of functional activity in a cellular context. | Validating target engagement and understanding cellular mechanism of action. |
| Biophysical Techniques (SPR, ITC) | Determination of binding kinetics and thermodynamics. | Quantifying the affinity and binding mode to the target protein. |
| X-ray Crystallography | High-resolution structural information of the compound-target complex. | Guiding structure-based drug design and optimization. |
| Chemo-proteomics | Unbiased identification of protein binding partners in a cellular extract. | Confirming on-target engagement and discovering novel off-targets. |
Collaborative Research Opportunities Across Disciplines Utilizing this compound
The multifaceted nature of modern drug discovery and chemical biology research necessitates a collaborative approach. The future development of this compound will be significantly enhanced by fostering partnerships across various scientific disciplines.
Synthetic and Medicinal Chemists will be at the forefront of developing novel, efficient synthetic routes and creating libraries of analogs with diverse functionalities. Their expertise will be crucial for optimizing the potency, selectivity, and drug-like properties of this chemical scaffold. nih.gov
Computational Chemists and Data Scientists will play a pivotal role in applying AI and machine learning tools to predict compound properties, guide molecular design, and analyze large datasets from high-throughput screening. frontiersin.org
Biologists and Pharmacologists will be responsible for conducting in vitro and in vivo studies to evaluate the biological activity of the compound, identify its molecular targets, and elucidate its mechanism of action. Their insights will be critical for understanding the therapeutic potential and potential liabilities of this molecule.
Structural Biologists will provide atomic-level insights into how this compound interacts with its biological targets, which is invaluable for structure-based drug design efforts.
Such interdisciplinary collaborations, often bridging academia and industry, will be essential to accelerate the translation of fundamental research on this compound into tangible therapeutic advances.
Q & A
Q. What are the standard protocols for synthesizing 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine, and how are intermediates characterized?
Answer: The synthesis typically involves nucleophilic substitution and coupling reactions. For example, intermediates can be prepared by reacting 3-methoxyphenylboronic acid with halogenated pyrimidine precursors under Suzuki–Miyaura conditions. Key characterization steps include:
- NMR Spectroscopy : Use and NMR in solvents like CDCl or DMSO- to confirm regiochemistry and substitution patterns. For instance, broad singlets for amine protons and aromatic splitting patterns help verify structural integrity .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
Q. Which crystallographic techniques are essential for resolving the solid-state structure of this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) is critical. Key steps include:
- Data Collection : Use a Bruker Advance diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonds are located via difference Fourier maps and refined with restraints .
- Validation : Use checkCIF/PLATON to resolve data inconsistencies (e.g., ADPs, missing symmetry) .
Advanced Research Questions
Q. How can hydrogen-bonding networks influence the supramolecular architecture of this compound?
Answer: Intermolecular interactions (e.g., N–H⋯N, C–H⋯O) drive crystal packing. For example:
- Intramolecular Bonds : Stabilize conformations via S(6) ring motifs (e.g., C–H⋯N) .
- Intermolecular Chains : Inversion-related N–H⋯N bonds form zigzag chains along the c-axis, while C–H⋯π interactions stack layers along the a-axis .
- Graph Set Analysis : Classify motifs (e.g., R(8)) using Etter’s formalism to predict stability and polymorphism .
Q. What DFT methodologies are suitable for correlating electronic properties with reactivity?
Answer:
- Basis Sets : Use B3LYP/6-311G(d,p) for geometry optimization and frequency calculations .
- Electrostatic Potential (MEP) Mapping : Identify nucleophilic/electrophilic sites (e.g., amine groups with negative potentials) to predict reactivity .
- HOMO-LUMO Analysis : Calculate energy gaps (ΔE) to assess charge transfer efficiency. For derivatives, ΔE values <3 eV suggest potential bioactivity .
Q. How can crystallographic data contradictions be resolved during refinement?
Answer:
- ADP Checks : Monitor isotropic/anisotropic displacement parameters for outliers. SHELXL’s SIMU/DELU restraints mitigate overfitting .
- Twinned Data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning .
- Hydrogen Placement : Apply riding models for H atoms, except those in hydrogen bonds, which are refined independently .
Q. What strategies are effective for designing co-crystals to modulate physicochemical properties?
Answer:
- Co-former Selection : Choose dicarboxylic acids (e.g., succinic acid) to exploit complementary hydrogen-bond donors/acceptors. For example, the 2:1 co-crystal with succinic acid stabilizes via N–H⋯O and O–H⋯N bonds .
- Slurry Crystallization : Mix the compound and co-former in ethanol/water (1:1) under reflux, followed by slow cooling to isolate co-crystals .
Q. How can QSAR modeling predict bioactivity for derivatives of this compound?
Answer:
- Descriptor Selection : Use steric (e.g., molar volume), electronic (HOMO-LUMO), and topological (Wiener index) parameters .
- 3D-QSAR : Align derivatives using PyMOL, then apply CoMFA/CoMSIA to correlate field energies with IC values .
- Validation : Cross-validate with leave-one-out (LOO) methods and external test sets (R >0.7 indicates robustness) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
